molecular formula C9H8O4 B041577 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- CAS No. 5779-99-7

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-

Cat. No. B041577
CAS RN: 5779-99-7
M. Wt: 180.16 g/mol
InChI Key: OOUVEYDKXFXWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-” is a chemical compound. It is also known as Piperonal . The compound is structurally related to other aromatic aldehydes such as benzaldehyde and vanillin . It is commonly found in fragrances and flavors .


Synthesis Analysis

Benzodioxole derivatives are known to possess a broad spectrum of activities . In addition to the synthetic derivatives, natural products that have the benzodioxole subunit, such as piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .


Molecular Structure Analysis

The molecular formula of “1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-” is C9H8O4. The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Scientific Research Applications

Synthesis of Complex Molecules

  • The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)acrylate involves reacting 1,3-benzodioxole-5-carbaldehyde with diethoxy­phospho­rylacetic acid ethyl ester, highlighting its utility in constructing complex organic molecules (Li Zhang, Songqing Wang, Xuan Yu, 2007).

Catalysis and Synthesis Optimization

  • A study on Oppenauer's oxidation demonstrates the use of 1,3-benzodioxole-5-carboxaldehyde in the synthesis of heliotropine, a compound widely used in fragrance and pharmaceuticals. This research explored using both homogeneous and heterogeneous catalysts for the synthesis process, offering insights into optimizing production methods (V. Borzatta et al., 2009).

Development of Photoinitiators

  • Research into naphthodioxinone-1,3-benzodioxole derivatives explores their potential as caged one-component Type II photoinitiators for free radical polymerization, demonstrating the compound's application in materials science and polymer chemistry (Volkan Kumbaraci et al., 2012).

Drug Synthesis and Biological Evaluation

  • Another study utilized 1,3-benzodioxole-5-carboxaldehyde derivatives for the synthesis of novel 1,4-disubstituted 1,2,3-triazoles, evaluating their antimicrobial activity. This signifies the role of such compounds in developing new antibacterial agents, showcasing their importance in pharmaceutical research (Mumtaz Hussain et al., 2019).

Molecular Structure and Spectral Studies

  • Comparative analysis of molecular structure and vibrational spectral studies on derivatives of 1,3-benzodioxole-5-carboxaldehyde provides insights into their electronic properties, furthering understanding of their reactivity and potential applications in various chemical contexts (B. Yadav, Vibha Sharma, Sachin Kumar, 2018).

properties

IUPAC Name

4-methoxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-11-8-6(4-10)2-3-7-9(8)13-5-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUVEYDKXFXWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436632
Record name 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-

CAS RN

5779-99-7
Record name 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.